Cas no 1212802-03-3 ((S)-4-methoxy-2,3-dihydrobenzofuran-3-amine)

(S)-4-methoxy-2,3-dihydrobenzofuran-3-amine Chemical and Physical Properties
Names and Identifiers
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- (3S)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine
- (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine
- 1212802-03-3
- N11269
-
- Inchi: 1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3/t6-/m1/s1
- InChI Key: HJDRZCNWTNXKQN-ZCFIWIBFSA-N
- SMILES: O1C2C=CC=C(C=2[C@@H](C1)N)OC
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 44.5Ų
(S)-4-methoxy-2,3-dihydrobenzofuran-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A426725-1g |
(S)-4-Methoxy-2,3-dihydrobenzofuran-3-amine |
1212802-03-3 | 97% | 1g |
$894.0 | 2024-04-25 | |
Chemenu | CM489041-1g |
(S)-4-Methoxy-2,3-dihydrobenzofuran-3-amine |
1212802-03-3 | 97% | 1g |
$887 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760765-1g |
(s)-4-Methoxy-2,3-dihydrobenzofuran-3-amine |
1212802-03-3 | 98% | 1g |
¥7509.00 | 2024-08-09 | |
Crysdot LLC | CD11330067-1g |
(S)-4-Methoxy-2,3-dihydrobenzofuran-3-amine |
1212802-03-3 | 97% | 1g |
$887 | 2024-07-18 |
(S)-4-methoxy-2,3-dihydrobenzofuran-3-amine Related Literature
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
Additional information on (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine
(S)-4-Methoxy-2,3-Dihydrobenzofuran-3-Amine: A Comprehensive Overview
The compound (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine (CAS No. 1212802-03-3) is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential applications in drug discovery. The benzofuran core of this molecule is further substituted with a methoxy group at the 4th position and an amine group at the 3rd position, giving rise to its specific stereochemistry and functional properties.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds. The (S) configuration at the 3rd position of the benzofuran ring plays a crucial role in modulating the molecule's interaction with biological targets. This has led to increased interest in synthesizing and studying enantiomerically pure forms of (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine, as they hold promise for use in chiral catalysis and asymmetric synthesis.
From a synthetic standpoint, the preparation of (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine involves a multi-step process that typically begins with the synthesis of the benzofuran skeleton. Researchers have employed various methodologies, including oxidative coupling and cyclization reactions, to construct this framework. The introduction of the methoxy and amine groups is achieved through nucleophilic aromatic substitution or reductive amination, depending on the specific conditions employed.
The physical properties of (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine are also of significant interest. Its solubility in various solvents, melting point, and stability under different conditions have been thoroughly investigated to optimize its use in pharmaceutical formulations. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled precise characterization of this compound, ensuring its purity and structural integrity.
In terms of applications, (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine has shown potential in several therapeutic areas. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and neurodegenerative diseases. For instance, research published in *Nature Communications* revealed that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.
Another area where (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine has shown promise is in cancer therapy. Studies conducted at the University of California have indicated that this compound can induce apoptosis in cancer cells by targeting specific oncogenic pathways. Its selective cytotoxicity against cancer cells while sparing normal cells suggests that it could serve as a lead compound for developing novel anticancer agents.
From an environmental perspective, understanding the fate and toxicity of (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine is essential for its safe handling and disposal. Recent ecotoxicological studies have assessed its impact on aquatic organisms and soil microbiota. These studies have provided valuable insights into its biodegradation pathways and potential risks to ecosystems.
In conclusion, (S)-4-methoxy-2,3-dihydrobenzofuran-3-amine (CAS No. 1212802-03-3) is a versatile compound with a wealth of chemical and biological properties that make it an attractive target for further research. Its stereochemistry-dependent activity, ease of synthesis using modern methodologies, and potential therapeutic applications underscore its importance in contemporary drug discovery efforts. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to various fields within science and medicine.
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